molecular formula C10H20ClNO2 B12045876 tert-Butyl1-aminocyclopentanecarboxylatehydrochloride

tert-Butyl1-aminocyclopentanecarboxylatehydrochloride

Cat. No.: B12045876
M. Wt: 221.72 g/mol
InChI Key: RZLSCYFBTILZMS-UHFFFAOYSA-N
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Description

tert-Butyl 1-aminocyclopentanecarboxylate hydrochloride is a chemical compound with the empirical formula C10H20ClNO2 and a molecular weight of 221.72 g/mol . It is a solid compound that is often used in organic synthesis and research applications. The compound is known for its stability and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

The synthesis of tert-Butyl 1-aminocyclopentanecarboxylate hydrochloride typically involves the reaction of tert-butyl 1-aminocyclopentanecarboxylate with hydrochloric acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature. The product is then purified through recrystallization or other purification techniques .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

tert-Butyl 1-aminocyclopentanecarboxylate hydrochloride undergoes various types of chemical reactions, including:

Scientific Research Applications

tert-Butyl 1-aminocyclopentanecarboxylate hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl 1-aminocyclopentanecarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. In biological systems, it can interact with proteins and other biomolecules, leading to changes in cellular processes and signaling pathways .

Comparison with Similar Compounds

tert-Butyl 1-aminocyclopentanecarboxylate hydrochloride can be compared with other similar compounds, such as:

The uniqueness of tert-Butyl 1-aminocyclopentanecarboxylate hydrochloride lies in its specific cyclic structure and the presence of both tert-butyl and amine groups, which contribute to its distinct reactivity and applications.

Properties

Molecular Formula

C10H20ClNO2

Molecular Weight

221.72 g/mol

IUPAC Name

tert-butyl 1-aminocyclopentane-1-carboxylate;hydrochloride

InChI

InChI=1S/C10H19NO2.ClH/c1-9(2,3)13-8(12)10(11)6-4-5-7-10;/h4-7,11H2,1-3H3;1H

InChI Key

RZLSCYFBTILZMS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CCCC1)N.Cl

Origin of Product

United States

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